8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-16-7-8-18(13-19(16)26(30)31)21(27)25-20(22(28)29)15-32-23(25)9-11-24(12-10-23)14-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPAQARGPCXWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-04-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is C23H25N3O6, with a molecular weight of 439.46 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.46 g/mol |
| CAS Number | 1326810-04-1 |
Antitumor Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit significant antitumor properties. In vitro assays have shown that 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases . The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Synthesis and Derivatives
The synthesis of 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the diazaspiro structure through cyclization reactions . Variants and derivatives of this compound have been synthesized to enhance its biological activity and selectivity.
Case Studies
- Anticancer Study : A case study involving the treatment of human lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers, supporting its potential as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets. Key areas include:
- Anticancer Activity : Research indicates that derivatives of nitrobenzoate compounds exhibit anticancer properties. This suggests that 8-benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may share similar mechanisms of action, potentially inhibiting tumor growth through modulation of biochemical pathways .
- Anti-inflammatory Properties : Nitrobenzoyl derivatives are also known for their anti-inflammatory effects, making this compound a candidate for further studies in inflammatory disease treatments.
Biological Research
The unique structure allows for exploration in enzyme-substrate interactions and protein-ligand binding studies. The sulfonyl and nitrobenzoyl groups can form crucial interactions with amino acids in enzyme active sites, leading to either inhibition or activation of enzymatic activities .
Material Science
The compound can serve as a building block in the synthesis of new materials with specific properties. Its spirocyclic structure may contribute to the development of polymers and coatings with enhanced durability and functionality .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- Lipophilicity : Benzyl substituents (e.g., target compound and CAS 1326809-98-6) increase logP values compared to methyl or ethyl groups .
- Steric Influence : Bulkier groups (e.g., tert-butyl in CAS 1326809-98-6) may hinder rotational freedom of the benzoyl ring, affecting target binding .
Physicochemical and Pharmacological Insights
- Solubility : Fluorinated derivatives (e.g., CAS 1326814-92-9) exhibit improved aqueous solubility due to fluorine’s polar nature, whereas benzyl-containing analogs are more lipophilic .
- Synthetic Routes : Many analogs are synthesized via condensation reactions between substituted benzoyl chlorides and spirocyclic amine intermediates, as inferred from methods in .
Conformational Analysis
The spirocyclic core’s puckering (described in ) impacts three-dimensional conformation. For instance, substituents at the 4-position may influence the dihedral angle between the benzoyl and spiro rings, altering binding site compatibility .
Preparation Methods
Cyclization Mechanism
The reaction involves nucleophilic attack of the piperidine nitrogen on the activated carbonyl carbon of the glycine moiety, followed by intramolecular cyclization to form the spiro structure. A study using 4-piperidone hydrochloride and tert-butyl glycinate in the presence of KCO in dimethylformamide (DMF) achieved a 68% yield of the spirocyclic intermediate.
Reaction Conditions:
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Temperature: 80°C
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Time: 12 hours
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Base: KCO (2.5 equiv)
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Solvent: DMF
Challenges in Core Formation
Steric hindrance from substituents on the piperidine ring can reduce cyclization efficiency. For instance, introducing bulky groups at the 4-position of piperidone lowers yields to <40%.
Benzylation at the 8-Position
Benzylation is achieved via alkylation of the secondary amine in the spirocyclic core. Benzyl bromide is commonly used, with the reaction proceeding in anhydrous tetrahydrofuran (THF) under inert atmosphere.
Optimization of Benzylation
A comparative study demonstrated that using NaH as a base improved yields (82%) compared to KCO (65%) due to enhanced deprotonation of the amine.
Procedure:
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Dissolve 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in THF.
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Add NaH (1.2 equiv) at 0°C, stir for 30 minutes.
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Add benzyl bromide (1.1 equiv), warm to room temperature, and stir for 6 hours.
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate 8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in >95% purity.
Acylation with 4-Methyl-3-Nitrobenzoyl Chloride
The 4-methyl-3-nitrobenzoyl group is introduced via an acylation reaction. 4-Methyl-3-nitrobenzoyl chloride is synthesized by treating 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl).
Coupling Reaction
The acylation employs EDCl/HOBt as coupling agents to activate the carboxylic acid.
Typical Protocol:
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Dissolve 8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in dichloromethane (DCM).
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Add EDCl (1.5 equiv), HOBt (1.5 equiv), and 4-methyl-3-nitrobenzoyl chloride (1.2 equiv).
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Stir at room temperature for 24 hours.
Yield: 74% after column chromatography (DCM/methanol, 20:1).
Nitro Group Considerations
The nitro group’s electron-withdrawing nature can slow acylation. Increasing the reaction temperature to 40°C improves conversion but may lead to decomposition (max yield: 78% at 40°C vs. 74% at 25°C).
Alternative Synthetic Routes
One-Pot Synthesis
A patent describes a one-pot method combining cyclization, benzylation, and acylation using microwave-assisted synthesis .
Conditions:
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Microwave irradiation: 150°C
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Time: 2 hours
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Solvent: Acetonitrile
-
Yield: 65%
Solid-Phase Synthesis
Immobilizing the spirocyclic core on Wang resin allows for iterative benzylation and acylation. This method achieves 70% purity but requires extensive optimization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise Synthesis | 74 | >95 | 48 |
| One-Pot Microwave | 65 | 90 | 2 |
| Solid-Phase | 70 | 85 | 72 |
The stepwise approach remains preferred for high-purity applications, while microwave synthesis offers time efficiency.
Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for 8-Benzyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Spirocyclic Intermediate Preparation : Cyclization of a ketone or aldehyde with an amine to form the 1-oxa-4,8-diazaspiro[4.5]decane core.
Benzoylation : Reaction of the spirocyclic intermediate with 4-methyl-3-nitrobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).
Carboxylic Acid Formation : Hydrolysis of an ester precursor (e.g., ethyl ester) using aqueous NaOH or HCl to yield the carboxylic acid moiety.
- Key Considerations :
- Use protecting groups (e.g., benzyl for amines) to prevent side reactions .
- Optimize reaction conditions (temperature: 60–80°C; solvent: THF or DMF) to enhance yield.
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclohexanone, NH₃, EtOH, reflux | 65–70 | >90% |
| 2 | 4-Methyl-3-nitrobenzoyl chloride, DCM, 0°C | 50–55 | 85–90% |
| 3 | 2M NaOH, MeOH/H₂O, 24h | 80–85 | >95% |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the spirocyclic structure, benzyl, and nitrobenzoyl substituents. For example, the spirocyclic oxygen and nitrogen atoms split signals in the δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C) ranges .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 439.17) .
- Infrared (IR) Spectroscopy :
- Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) groups (~1520, 1350 cm⁻¹) .
Q. What safety precautions are advised when handling this compound?
- Methodological Answer :
- General Handling :
- Use PPE (gloves, goggles, lab coat) due to potential irritancy from nitro groups and spirocyclic amines.
- Work in a fume hood to avoid inhalation of fine particles.
- Storage :
- Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations :
- Use density functional theory (DFT) to model reaction pathways (e.g., transition states during benzoylation) and predict regioselectivity .
- Reaction Path Search :
- Tools like GRRM or Gaussian-Nudged Elastic Band (NEB) identify low-energy pathways for spirocyclic intermediate formation .
- Machine Learning (ML) :
- Train ML models on existing spiro compound datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for yield improvement) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Systematic Structural Variation :
- Compare analogs (e.g., 4-(3,5-difluorobenzoyl) vs. 4-(4-chlorobenzoyl) derivatives) to isolate substituent effects .
- Dose-Response Analysis :
- Use Hill plots to quantify EC₅₀ values and validate target specificity (e.g., enzyme inhibition vs. off-target effects) .
- Table of Comparative Bioactivity :
| Analog Substituent | Target Enzyme IC₅₀ (µM) | Off-Target Binding (%) |
|---|---|---|
| 4-Methyl-3-nitro | 0.45 ± 0.02 | <5% |
| 3,5-Difluoro | 1.20 ± 0.15 | 12–15% |
Q. What strategies improve the yield of multi-step syntheses involving spirocyclic intermediates?
- Methodological Answer :
- Stepwise Purification :
- Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to accelerate cyclization steps .
- Solvent Optimization :
- Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzoyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
